Product packaging for 6,7-Dimethylquinoline(Cat. No.:CAS No. 20668-33-1)

6,7-Dimethylquinoline

Cat. No.: B181126
CAS No.: 20668-33-1
M. Wt: 157.21 g/mol
InChI Key: UJSRVVQKNSYGKS-UHFFFAOYSA-N
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Description

Contextualization within the Quinoline (B57606) Compound Class

Significance of the Quinoline Moiety in Organic Synthesis and Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational scaffold in numerous areas of science. wikipedia.orgchemrj.org Its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered extensive interest due to their wide-ranging applications. orientjchem.orgtandfonline.com In medicinal chemistry, the quinoline nucleus is considered a "privileged scaffold" because its structure is a key component in a vast number of molecules with diverse and potent pharmacological activities. chemrj.orgorientjchem.orgbohrium.com

The versatility of the quinoline ring allows for the introduction of various functional groups at different positions, which significantly influences the biological activity of the resulting compounds. orientjchem.orgrsc.org This adaptability has led to the development of quinoline-based drugs with applications as:

Antimalarial agents (e.g., quinine (B1679958), chloroquine) wikipedia.orgrsc.orgrsc.orgnih.gov

Anticancer agents orientjchem.orgbohrium.comrsc.org

Antibacterial and antifungal compounds orientjchem.orgtandfonline.com

Anti-inflammatory agents orientjchem.orgnih.gov

Antiviral agents, including those targeting HIV orientjchem.orgresearchgate.net

Beyond pharmaceuticals, quinoline and its derivatives are crucial in organic synthesis, acting as versatile building blocks for more complex molecules. chemrj.orgmdpi.com They are also utilized in materials science for the development of dyes, catalysts, and materials with specific electronic and optical properties. chemrj.orgmdpi.com

Distinctive Features of Dimethyl-Substituted Quinolines

The introduction of methyl groups onto the quinoline scaffold, creating dimethyl-substituted quinolines like 6,7-dimethylquinoline, imparts distinct characteristics compared to the parent molecule. These features arise from the electronic and steric effects of the methyl substituents.

Electronic Effects: Methyl groups are electron-donating. Their presence on the carbocyclic (benzene) ring of the quinoline system increases the electron density of the aromatic core. This can influence the molecule's reactivity in electrophilic substitution reactions and modify its interaction with biological targets. acs.org For instance, the electron-donating nature of methyl groups can enhance the activity of certain quinoline-based compounds. mdpi.com

The combination of these electronic and steric factors in dimethyl-quinolines can lead to unique properties, directing regioselectivity in chemical syntheses and fine-tuning the pharmacological profile of derivative compounds. vulcanchem.comrsc.org

Historical Perspectives in Quinoline Research Relevant to this compound Derivatives

The history of quinoline chemistry is foundational to the study of its derivatives. Quinoline was first isolated from coal tar in 1834. chemrj.orgrsc.org However, the ability to synthetically construct the quinoline ring system was a major breakthrough that paved the way for systematic investigation.

Several classical name reactions, developed in the late 19th century, remain relevant for the synthesis of substituted quinolines, including this compound. iipseries.orgnumberanalytics.com

Skraup Synthesis (1880): This was one of the earliest methods, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgnumberanalytics.comresearchgate.net To produce a 6,7-disubstituted quinoline, the corresponding disubstituted aniline (e.g., 3,4-dimethylaniline) would be used as the starting material. vulcanchem.com

Doebner-von Miller Reaction (1881): A highly versatile method, this reaction synthesizes quinolines by reacting an aniline with α,β-unsaturated carbonyl compounds. iipseries.orgnumberanalytics.comwikipedia.org This approach offers greater flexibility for introducing substituents onto the quinoline ring compared to the Skraup synthesis. numberanalytics.comwikipedia.org It is considered a variation of the Skraup reaction and is sometimes referred to as the Skraup-Doebner-Von Miller synthesis. wikipedia.orgresearchgate.net

These foundational synthetic methods enabled chemists to create a wide array of quinoline derivatives. A systematic effort in the mid-20th century led to the unambiguous synthesis and characterization of all 21 possible dimethyl-quinoline isomers, including this compound, providing pure reference compounds for further research. cdnsciencepub.com

Current State of Research on this compound and its Derivatives

Contemporary research continues to build upon this historical foundation, exploring the unique potential of this compound and its derivatives in various scientific fields. Modern synthetic methods, including multicomponent reactions and transition-metal-free cyclizations, are being developed to create these compounds more efficiently and under greener conditions. researchgate.netfrontiersin.org

Recent studies highlight the importance of the 6,7-disubstitution pattern in developing new therapeutic agents. Research has focused on creating novel derivatives of this compound for specific applications, such as:

Anticancer Agents: A significant area of investigation involves synthesizing 6,7-disubstituted quinoline derivatives as potent inhibitors of specific enzymes involved in cancer progression, such as c-Met kinase and human epidermal growth factor receptor-2 (HER-2). nih.govnih.gov Series of these compounds have shown promising antiproliferative activity against various cancer cell lines. nih.gov

Biological Probes: The quinoline scaffold is used to develop fluorescent probes for bioimaging. nih.gov For instance, derivatives of 6,7-dimethyl-2-oxo-1,2-dihydroquinoline are being investigated as tools for studying cellular processes. evitachem.com

Materials Science: Quinoline derivatives, including those with a 6,7-dimethyl substitution pattern, are being explored for their potential use in materials like organic semiconductors. vulcanchem.com

The current research landscape indicates a strong and ongoing interest in using the this compound core as a building block for creating functional molecules with tailored properties for medicinal and materials science applications. researchgate.netresearchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N B181126 6,7-Dimethylquinoline CAS No. 20668-33-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-6-10-4-3-5-12-11(10)7-9(8)2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSRVVQKNSYGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174712
Record name 6,7-Dimethylquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20668-33-1
Record name 6,7-Dimethylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020668331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 6,7 Dimethylquinoline and Its Derivatives

Classical Approaches in Quinoline (B57606) Synthesis Applied to 6,7-Dimethylquinoline Precursors

The foundational methods for quinoline synthesis, developed over a century ago, remain relevant in the preparation of this compound. These classical reactions are characterized by their use of readily available starting materials and often harsh reaction conditions.

Skraup Synthesis and its Variants

The Skraup synthesis is a cornerstone in quinoline chemistry, typically involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. metu.edu.tr For the synthesis of this compound, the logical precursor is 3,4-dimethylaniline (B50824). The reaction proceeds by the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring system. researchgate.net

A general representation of the Skraup synthesis for this compound is as follows: 3,4-dimethylaniline is heated with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. metu.edu.tr The reaction is known to be exothermic and can be violent, often requiring moderation with substances like ferrous sulfate. metu.edu.tr A variation of this method, the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds instead of generating acrolein in situ from glycerol, offering more control over the substitution pattern of the resulting quinoline. wikipedia.org

A potential route to a derivative, 5-amino-6,7-dimethylquinoline, also employs the Skraup synthesis starting with 3,4-dimethylaniline and glycerol with sulfuric acid, followed by nitration and subsequent reduction to install the amino group. vulcanchem.com

Table 1: Skraup Synthesis Variants for this compound Scaffolds

Precursor Reagents Key Challenges Typical Yield Range
3,4-Dimethylaniline Glycerol, H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) Control of exothermic reaction 40-60% vulcanchem.com

Friedländer Synthesis and Analogous Cyclization Reactions

The Friedländer synthesis provides an alternative classical route, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.net To synthesize this compound, this would typically involve the reaction of 2-amino-4,5-dimethylbenzaldehyde (B6164691) or a corresponding ketone with a suitable carbonyl compound. vulcanchem.com

The reaction is often catalyzed by acids or bases. However, a significant challenge with unsymmetrical ketones is the lack of regioselectivity, which can lead to a mixture of products. researchgate.net For dimethyl-substituted quinolines, the yields can be modest, often below 40%, due to potential side reactions under the required acidic conditions.

Table 2: Friedländer Synthesis for this compound

2-Aminoaryl Carbonyl Precursor Reactant with α-Methylene Group Catalyst Key Challenges Typical Yield Range
2-Amino-4,5-dimethylbenzaldehyde Acetaldehyde Acid or Base Regioselectivity, Potential for side reactions 50-70% vulcanchem.com

Modern Synthetic Strategies for this compound Scaffolds

Contemporary approaches to quinoline synthesis focus on improving efficiency, selectivity, and environmental compatibility. These methods often employ advanced catalytic systems and novel reaction conditions.

Transition-Metal Catalyzed Cyclization Reactions

Transition-metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including quinolines. nih.gov These reactions often proceed under milder conditions and can offer higher selectivity compared to classical methods. For the synthesis of this compound derivatives, transition-metal-catalyzed cyclization reactions could involve the intramolecular cyclization of appropriately substituted anilines or the coupling of different components.

While specific examples for the synthesis of this compound are not extensively documented in readily available literature, general methods involving catalysts based on palladium, copper, nickel, or cobalt for quinoline synthesis are widespread. organic-chemistry.orgsioc-journal.cn For instance, a copper-catalyzed reaction has been reported for the synthesis of 4-(4-methoxyphenyl)-5,7-dimethylquinoline, yielding the product in 80% yield. nih.gov These reactions can involve the activation of C-H bonds, facilitating the formation of the quinoline ring. nih.gov

Table 3: Example of Transition-Metal Catalyzed Synthesis of a this compound Derivative

Derivative Starting Materials Catalyst System Yield

Microwave-Assisted Synthesis and Environmentally Benign Protocols

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate reaction times and improve yields in the synthesis of quinoline derivatives. smolecule.com This technique offers a more environmentally friendly approach by reducing solvent consumption and energy input compared to conventional heating. researchgate.netnih.gov

For example, the synthesis of 6-fluoro-2,7-dimethylquinoline (B11915950) has been achieved using microwave irradiation, demonstrating the applicability of this method to dimethyl-substituted quinolines. smolecule.com In a comparison between conventional and microwave-assisted methods for a related quinoline synthesis, the reaction time was reduced from hours to minutes, and the yield increased from the 70-78% range to 90-95%. smolecule.com

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Fluoro-dimethylquinoline

Parameter Conventional Method Microwave-Alumina Method
Reaction Time 3 hours 4 minutes

Multi-component Reactions Incorporating this compound Moieties

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, adhering to the principles of green chemistry by maximizing atom economy. rsc.org The synthesis of quinoline derivatives through MCRs is a versatile strategy that allows for the construction of diverse molecular architectures. rsc.org

A notable example is the Ugi multi-component reaction for the synthesis of N-(2-(tertbutylamino)-1-(2-chloro-5,7-dimethylquinolin-3-yl)-2-oxoethyl)-3-methoxy-N-phenylbenzamide. researchgate.netbohrium.com This reaction involves the sequential combination of 2-chloro-5,7-dimethylquinoline-3-carbaldehyde, an aniline, a carboxylic acid, and an isocyanide in a one-pot synthesis. researchgate.netbohrium.com This approach highlights the potential of MCRs to rapidly generate complex quinoline derivatives.

Table 5: Mentioned Chemical Compounds

Compound Name
This compound
3,4-Dimethylaniline
Glycerol
Sulfuric acid
Acrolein
Nitrobenzene
Ferrous sulfate
5-Amino-6,7-dimethylquinoline
2-Amino-4,5-dimethylbenzaldehyde
2-Amino-4,5-dimethylacetophenone
Acetaldehyde
4-(4-Methoxyphenyl)-5,7-dimethylquinoline
6-Fluoro-2,7-dimethylquinoline
N-(2-(tertbutylamino)-1-(2-chloro-5,7-dimethylquinolin-3-yl)-2-oxoethyl)-3-methoxy-N-phenylbenzamide
2-Chloro-5,7-dimethylquinoline-3-carbaldehyde
Aniline
3-Methoxybenzoic acid
tert-Butyl isocyanide
Palladium
Copper
Nickel
Cobalt
CuBr

Functionalization and Derivatization of the this compound Nucleus

The this compound core is a versatile scaffold in organic synthesis, offering multiple sites for functionalization. The chemical reactivity of this nucleus is influenced by the interplay of the electron-donating methyl groups on the benzene (B151609) ring and the electronic properties of the pyridine (B92270) ring. This allows for a range of chemical transformations to produce a diverse array of derivatives.

Nucleophilic Substitution Reactions on Halogenated Derivatives (e.g., 2-Chloro-6,7-dimethylquinoline)

Halogenated 6,7-dimethylquinolines, particularly 2-chloro derivatives, are key intermediates for introducing various functional groups through nucleophilic substitution reactions. The chlorine atom at the 2-position is activated towards nucleophilic attack, facilitating its displacement by a wide range of nucleophiles.

For instance, 2-chloro-6,7-dimethylquinoline can react with amines, such as 2-phenylethanamine, to yield N-substituted aminomethylquinolines. evitachem.com This reaction typically proceeds via an alkylation mechanism where the quinoline intermediate undergoes nucleophilic substitution. evitachem.com Similarly, the chlorine atom can be displaced by thiols, leading to the formation of thioether derivatives. smolecule.com

The reactivity of the 2-chloro substituent is further demonstrated in the synthesis of 2-hydrazinyl-4,7-dimethylquinoline. This transformation is achieved by refluxing the 2-chloro derivative with hydrazine (B178648) dihydrochloride (B599025) in ethanol, effectively replacing the chlorine with a hydrazine group. vulcanchem.com

The presence of other functional groups on the quinoline ring can influence the course of these substitution reactions. For example, in 2-chloro-6,7-dimethylquinoline-3-carbaldehyde (B417603), the chlorine atom can undergo nucleophilic substitution with amines or thiols. smolecule.com The hydroxymethyl group in 2-chloro-6,7-dimethylquinoline-3-methanol (B1347666) also allows for nucleophilic substitution at the C-2 position. vulcanchem.com

Starting MaterialNucleophileProductReaction Conditions
2-Chloro-6,7-dimethylquinoline2-PhenylethanamineN-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)-2-phenylethanamineAlkylation
2-Chloro-6,7-dimethylquinolineThiolsThioether derivativesNucleophilic Substitution
2-Chloro-4,7-dimethylquinolineHydrazine dihydrochloride2-Hydrazinyl-4,7-dimethylquinolineReflux in ethanol
2-Chloro-6,7-dimethylquinoline-3-carbaldehydeAmines/ThiolsSubstituted quinoline-3-carbaldehydesNucleophilic Substitution

Electrophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring system can undergo electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents. In this compound, the benzene ring is activated by the two methyl groups, making it more susceptible to electrophilic attack than the pyridine ring.

While specific studies on the electrophilic substitution of this compound are not extensively detailed in the provided results, general principles of quinoline chemistry suggest that reactions like nitration and sulfonation would occur on the benzene portion of the molecule. For comparison, in the related 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde, the electron-donating methoxy (B1213986) groups direct electrophiles to the 5 and 8 positions. A similar directing effect would be anticipated from the methyl groups in this compound.

Iridium-catalyzed borylation represents a modern method for the functionalization of quinolines. kiku.dk This reaction allows for the introduction of a boryl group, which can then be further transformed into other functional groups. For 2,7-dimethylquinoline (B1584490), Ir-catalyzed borylation shows a preference for reaction on the heterocyclic ring over the carbocyclic ring, yielding primarily the 4-borylated product. kiku.dk This highlights the subtle interplay of steric and electronic effects that govern the regioselectivity of such transformations.

Modification of Methyl Groups

The methyl groups at the 6- and 7-positions of the quinoline ring are also amenable to chemical modification. Under strong oxidizing conditions, such as with potassium permanganate, these methyl groups can be oxidized to carboxylic acids. vulcanchem.com This transformation provides a route to quinoline-6,7-dicarboxylic acid derivatives, which can serve as building blocks for more complex molecules.

Another approach to functionalizing the methyl groups involves their use in condensation reactions. While specific examples for this compound are not provided, the reactivity of methyl groups on quinoline rings is a known phenomenon in organic synthesis. These reactions can lead to the formation of new carbon-carbon bonds and the extension of the molecular framework.

ReagentReaction TypeProduct
Potassium Permanganate (KMnO₄)OxidationQuinoline-6,7-dicarboxylic acid derivatives
Aldehydes/KetonesCondensationExtended quinoline structures

Formation of Fused Ring Systems and Polyheterocycles from this compound Intermediates

The this compound scaffold can be elaborated to form fused polycyclic and heterocyclic systems. Quinoline itself is a benzo[b]pyridine, a fused heterocyclic system. uomustansiriyah.edu.iq Derivatives of this compound can be used to construct more complex ring systems.

For example, the aldehyde group in 2-chloro-6,7-dimethylquinoline-3-carbaldehyde can participate in cyclization reactions. One documented application is the synthesis of quinoline-appended triazoles through a copper(I)-catalyzed cycloaddition reaction, highlighting a "click chemistry" approach to building complex heterocyclic structures. nih.gov

Furthermore, intermediates derived from this compound can be used to synthesize fused systems like pyrazolo[1,5-a]pyrimidines, triazolo[4,3-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles. raco.cat These reactions often involve the condensation of a functionalized quinoline with another heterocyclic precursor. The planarity of the quinoline system is a key feature that can facilitate its incorporation into larger, conjugated aromatic structures. vulcanchem.com

Regioselective Synthesis of this compound Isomers and Related Compounds

The regioselective synthesis of quinoline derivatives is crucial for controlling the substitution pattern and, consequently, the properties of the final molecule. numberanalytics.com Various classical and modern synthetic methods can be employed to achieve regioselectivity in the synthesis of this compound and its isomers.

One of the foundational methods for quinoline synthesis is the Skraup synthesis, which involves the reaction of an aniline with glycerol and an oxidizing agent in the presence of sulfuric acid. vulcanchem.com By starting with 3,4-dimethylaniline, the Skraup synthesis can, in principle, lead to the formation of this compound. The Friedländer annulation, another classical method, involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group and can also be adapted for the regioselective synthesis of substituted quinolines. vulcanchem.com

Modern synthetic approaches offer improved control over regioselectivity. For instance, iridium-catalyzed C-H borylation of quinolines allows for late-stage functionalization with a high degree of regiocontrol, which is often governed by steric and electronic factors. kiku.dk For 2,7-disubstituted quinolines, borylation preferentially occurs at the C-4 and C-5 positions. kiku.dk

Microwave-assisted synthesis has also emerged as a powerful tool for the regioselective and efficient synthesis of quinoline derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govsmolecule.com

Synthetic MethodPrecursorsKey Features
Skraup Synthesis3,4-Dimethylaniline, GlycerolClassical method, potential for specific isomer synthesis
Friedländer Annulation2-Aminoaryl ketone, α-Methylene carbonylVersatile for substituted quinolines
Iridium-Catalyzed BorylationQuinoline, Bis(pinacolato)diboronHigh regioselectivity for late-stage functionalization
Microwave-Assisted SynthesisVariousRapid, efficient, improved yields

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Methyl Substituents at the 6 and 7 Positions on Molecular Interactions

The presence of two methyl groups on the benzene (B151609) portion of the quinoline (B57606) ring at positions 6 and 7 significantly influences the molecule's physicochemical properties, which in turn dictates its molecular interactions. These effects can be broadly categorized into electronic, hydrophobic, and steric contributions.

Electronic Influence: Methyl groups are known to be weakly electron-donating through an inductive effect. This property increases the electron density of the aromatic ring system to which they are attached. For 6,7-dimethylquinoline, this enhanced electron density on the benzo moiety can modulate its ability to participate in crucial intermolecular interactions, such as π-π stacking. Such stacking interactions are common in the binding of ligands to biological targets like enzymes and receptors, where the quinoline ring may interact with aromatic amino acid residues. nih.govorientjchem.org

Hydrophobic and Steric Effects: The addition of methyl groups increases the lipophilicity (hydrophobicity) of the molecule. nih.gov This can enhance binding affinity to hydrophobic pockets within a protein's active site, displacing water molecules and leading to a favorable entropic gain. However, the size and position of these groups also introduce steric bulk. While this can guide the molecule into a specific, favorable conformation for binding, it can also cause steric hindrance, preventing optimal alignment with a target. nih.gov For instance, substitution at the C-6 and C-8 positions with methyl groups has been observed in some quinolinone derivatives to slightly decrease biological activity, a phenomenon linked to changes in molecular electronegativity and volume. nih.gov The specific 6,7-substitution pattern will uniquely define the shape and hydrophobic surface of the molecule, governing its complementarity to a binding site.

Table 1: General Effects of Methyl Substitution on Molecular Properties
PropertyInfluence of Methyl GroupsPotential Impact on Molecular Interaction
Electronic EffectWeakly electron-donatingModulates π-π stacking and cation-π interactions
HydrophobicityIncreases lipophilicity and nonpolar surface areaEnhances binding to hydrophobic pockets
Steric ProfileIncreases molecular volume and bulkCan induce favorable conformations or cause steric hindrance

Influence of Side Chain Modifications on Biological Activity and Pharmacological Profiles

While this compound itself is a foundational structure, its primary importance in medicinal chemistry lies in its use as a scaffold for further modification. Attaching various side chains at other positions on the quinoline ring can lead to derivatives with diverse and potent biological activities. SAR studies on related quinoline scaffolds reveal that the nature and position of these side chains are critical determinants of the pharmacological profile.

Research on various quinoline derivatives has demonstrated clear SAR trends. For example, in a series of quinolinone-based thiosemicarbazones studied for antituberculosis activity, substitutions on the quinoline ring were found to be pivotal. The study noted that while electron-withdrawing groups like chloro and bromo increased activity, the introduction of electron-donating methyl groups at positions 6 and 8 led to a slight decrease in biological activity. nih.gov This suggests that for a this compound scaffold, the inherent electron-donating character would be a key factor to consider when designing new derivatives.

Furthermore, studies on other substituted quinolines have shown that modifications at these positions can be crucial for metabolic stability rather than for direct interaction with the biological target. mdpi.com For example, in the development of antileishmanial 2-substituted quinolines, the introduction of 6-Cl and 7-F substituents was found to improve metabolic stability. mdpi.com This highlights that side chains on the benzo-part of the quinoline ring play a complex role, influencing not only target binding but also the pharmacokinetic properties of the molecule.

Table 2: Illustrative SAR Findings from Quinoline Derivative Studies
Scaffold/Derivative ClassModificationObserved Effect on Biological Activity/ProfileReference
Quinolinone-based thiosemicarbazonesMethyl groups at positions 6 and 8Slightly decreased antituberculosis activity nih.gov
Quinoline-thiosemicarbazonesMoving a methoxy (B1213986) (-OCH3) group from position 6 to 7Reduction in anti-cholinesterase inhibition
2-Substituted QuinolinesHalogen substitution at positions 6 and 7Improved metabolic stability mdpi.com

Correlation of Structural Descriptors with Reactivity and Stability

The reactivity and stability of a molecule like this compound can be predicted and rationalized using computational methods, particularly Density Functional Theory (DFT). mdpi.com These methods calculate a variety of molecular properties, or "descriptors," that correlate with a molecule's chemical behavior.

A fundamental concept is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. scirp.org A large energy gap corresponds to high kinetic stability and low chemical reactivity, as more energy is required to excite an electron to a higher energy state. rsc.orgresearchgate.net Conversely, a small energy gap indicates that a molecule is more reactive. rsc.orgnih.gov

Other global reactivity descriptors provide further insight:

Chemical Hardness (η): This is a measure of a molecule's resistance to a change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." scirp.org

Electronic Chemical Potential (μ): This descriptor relates to the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. researchgate.net

For this compound, the electron-donating methyl groups would be expected to raise the energy of the HOMO, which would, in turn, decrease the HOMO-LUMO gap compared to unsubstituted quinoline, suggesting a potential increase in reactivity.

Table 3: Key Structural Descriptors and Their Correlation with Molecular Properties
Structural DescriptorDefinitionCorrelation with Reactivity and Stability
HOMO-LUMO Gap (ΔE)Energy difference between the highest occupied and lowest unoccupied molecular orbitals.A large gap indicates high stability and low reactivity. A small gap suggests higher reactivity.
Chemical Hardness (η)Resistance to change in electron configuration. Proportional to the HOMO-LUMO gap."Hard" molecules are less reactive; "soft" molecules are more reactive.
Electrophilicity Index (ω)A measure of the energy stabilization when the system acquires additional electronic charge.A high value indicates a good electrophile (electron acceptor).

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nanobioletters.com For a series of this compound derivatives, a QSAR model could be developed to predict their activity and guide the design of new, more potent analogues.

The development of a robust QSAR model involves several key steps:

Data Set Compilation: A dataset of this compound derivatives with experimentally measured biological activities (e.g., IC50 values) is collected. This set is then divided into a "training set" for building the model and a "test set" for validating its predictive power. scholarsresearchlibrary.com

Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, atom counts) or 3D descriptors (e.g., van der Waals volume, dipole moment, HOMO/LUMO energies). nih.govnih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that links a combination of descriptors (the independent variables) to the biological activity (the dependent variable). scholarsresearchlibrary.comresearchgate.net

Validation: The model's statistical quality and predictive ability are rigorously assessed. Internal validation is often performed using cross-validation (yielding a q² value), while external validation involves using the model to predict the activities of the test set compounds (yielding a pred_r² value). scholarsresearchlibrary.comnih.gov

A resulting QSAR equation might look like: pIC50 = β₀ + β₁(Descriptor A) - β₂(Descriptor B) + ...

This equation quantifies the contribution of each descriptor to the activity. For instance, a positive coefficient (β) for a descriptor like hydrophobicity would suggest that increasing this property enhances biological activity, while a negative coefficient for a descriptor like molecular volume might indicate that larger molecules are less active. Such models provide invaluable insights into the structural requirements for activity, accelerating the drug discovery process. nih.govnih.gov

Table 4: Fundamental Steps and Validation Metrics in QSAR Modeling
Step/MetricDescriptionPurpose
Training SetA subset of molecules used to generate the mathematical model.To build the correlation between structure and activity.
Test SetAn independent subset of molecules not used in model generation.To assess the predictive power of the generated model on new data.
r² (Coefficient of Determination)A statistical measure of how well the regression predictions approximate the real data points for the training set.Indicates the goodness-of-fit of the model.
q² (Cross-Validated r²)A measure of the model's predictive ability, determined by internal cross-validation.Indicates the robustness and internal predictivity of the model.
pred_r² (Predictive r²)The r² value calculated for the external test set.Provides the most rigorous test of the model's ability to predict new compounds.

Biological and Pharmacological Investigations of 6,7 Dimethylquinoline Derivatives

Antimicrobial Activities

Quinoline (B57606) derivatives are recognized for their broad-spectrum antimicrobial properties, and those based on the 6,7-dimethylquinoline scaffold are no exception. smolecule.com Research has demonstrated their efficacy against various pathogens, including bacteria, fungi, and viruses. smolecule.comnih.gov

Antibacterial Efficacy

Derivatives of this compound have shown notable antibacterial activity. For instance, certain 2-chloro-6,7-dimethylquinoline derivatives have been investigated for their antibacterial properties. vulcanchem.com Studies have demonstrated the effectiveness of quinoline compounds against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. The introduction of different functional groups to the this compound core can significantly influence their antibacterial potency. For example, some studies have highlighted that halogen substitutions can enhance antibacterial properties.

One area of focus has been the development of quinoline derivatives that target the bacterial cell division protein FtsZ, which is an attractive target for novel antibiotics. nih.gov While not specific to this compound, the broader class of 3-phenylisoquinoline (B1583570) derivatives, which share structural similarities, have been synthesized and evaluated for their activity against multidrug-resistant strains like methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE). nih.gov

Derivative Type Target Bacteria Observed Activity
2-Chloro-6,7-dimethylquinoline derivativesGeneral antibacterial screeningInvestigated for antibacterial properties. vulcanchem.com
General quinoline derivativesStaphylococcus aureus, Escherichia coliEffective in inhibiting growth.
Halogenated quinoline derivativesGram-positive bacteria, mycobacterial strainsEnhanced antibacterial properties.
3-Phenylisoquinolinium derivativesMRSA, VREActivity observed against multidrug-resistant strains. nih.gov

Antifungal Properties

The antifungal potential of this compound derivatives is an active area of research. Studies have shown that certain quinoline derivatives exhibit significant antifungal activity against various fungal pathogens. smolecule.commdpi.org For example, some derivatives have been evaluated for their efficacy against Candida albicans and Aspergillus niger. ekb.eg

Research into novel quinoline thioether derivatives has identified compounds with significant antifungal activity. scilit.com One particular study highlighted a derivative, 4-(allylthio)-8-fluoro-2,3-dimethylquinoline, which demonstrated substantial inhibition of Sclerotinia sclerotiorum and Physalospora piricola. scilit.com Structure-activity relationship (SAR) analysis in this study revealed that the presence of an alkene group in the thioether side chain enhanced the antifungal activity. scilit.com Furthermore, quinoline derivatives linked to a chalcone (B49325) moiety have shown good inhibitory activity against Candida albicans, especially when combined with existing antifungal drugs like fluconazole. nih.gov

Derivative Type Target Fungi Key Findings
General this compound derivativesCandida albicans, Aspergillus nigerEvaluated for antifungal efficacy. smolecule.comekb.eg
Quinoline thioether derivativesSclerotinia sclerotiorum, Physalospora piricolaSignificant inhibition observed, with the alkene group in the side chain enhancing activity. scilit.com
Quinoline-chalcone hybridsCandida albicansGood inhibitory activity, particularly when combined with fluconazole. nih.gov

Antiviral Potential

Quinoline derivatives have emerged as a promising scaffold for the development of new antiviral agents. researchgate.netnih.gov These compounds have been investigated for their activity against a range of viruses. researchgate.net While specific studies on this compound derivatives are part of this broader research, much of the foundational work has been on the general quinoline structure.

Research has shown that certain quinoline derivatives can inhibit dengue virus serotype 2 in a dose-dependent manner. nih.gov The mechanism of action may involve the early stages of viral infection, as these compounds have been observed to impair the accumulation of the viral envelope glycoprotein (B1211001) without showing direct virucidal activity. nih.gov Other studies have explored the synthesis of acyclic 6,7-dihaloquinolone nucleoside analogues as potential antiviral agents. nih.gov

Antiparasitic and Antimalarial Action of this compound Carbinolamines and Other Derivatives

The quinoline core is central to several established antimalarial drugs, including quinine (B1679958) and chloroquine. nih.govnih.gov Consequently, derivatives of this compound have been investigated for their potential as antiparasitic and antimalarial agents.

A notable area of historical research involves carbinolamines derived from this compound. These compounds, designed based on the quinine model, have demonstrated antiplasmodial activity. researchgate.net Specifically, three substances containing the 2-phenyl-6:7-dimethylquinoline nucleus showed superior antiplasmodial activity in canaries compared to other tested compounds. researchgate.net

More recent studies on new synthetic quinoline derivatives have shown promising antimalarial activity against Plasmodium falciparum in vitro and Plasmodium berghei in vivo. nih.gov These studies often evaluate cytotoxicity against human cell lines to ensure selectivity. nih.gov The mechanism of action for many quinoline-based antimalarials is thought to involve the inhibition of hemozoin biocrystallization in the parasite's food vacuole, leading to a toxic buildup of heme. wikipedia.org

Derivative Type Parasite Model Key Findings
This compound carbinolaminesMalaria in canariesSuperior antiplasmodial activity observed for derivatives with a 2-phenyl-6:7-dimethylquinoline nucleus. researchgate.net
Synthetic quinoline derivativesPlasmodium falciparum, Plasmodium bergheiPromising antimalarial activity with low cytotoxicity. nih.gov

Anticancer and Cytotoxic Effects

The anticancer potential of quinoline derivatives is a significant area of pharmacological research. brieflands.com Derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines. bohrium.com

Studies have shown that certain derivatives can induce apoptosis (programmed cell death) in cancer cells. For example, 2-chloro-3-chloromethyl-6,7-dimethylquinoline derivatives have been noted for their potential as anticancer agents, with some studies indicating they can induce apoptosis in cancer cell lines. The cytotoxic activity of quinoline derivatives can be influenced by the specific functional groups attached to the quinoline ring. brieflands.com

Inhibition of Tubulin Polymerization

One of the key mechanisms through which some quinoline derivatives exert their anticancer effects is by inhibiting tubulin polymerization. bohrium.com Tubulin is a crucial protein involved in the formation of microtubules, which are essential for cell division. nih.gov By disrupting microtubule dynamics, these compounds can arrest the cell cycle and lead to cancer cell death. nih.gov

While research in this area often encompasses a broader range of quinoline derivatives, the principles are applicable to those with a this compound core. For instance, studies on 5,6,7-trimethoxy quinoline derivatives have identified compounds that inhibit tubulin polymerization in a manner similar to the known tubulin inhibitor combretastatin (B1194345) A-4 (CA-4). nih.gov These compounds were found to arrest cancer cells in the G2/M phase of the cell cycle and induce apoptosis. nih.gov Molecular docking studies have helped to elucidate the potential binding interactions of these quinoline derivatives within the colchicine-binding site of tubulin. nih.govgrafiati.com

Derivative Type Cancer Cell Line(s) Mechanism of Action Key Findings
2-Chloro-3-chloromethyl-6,7-dimethylquinoline derivativesVarious cancer cell linesInduction of apoptosis. Potential as lead compounds for anticancer drug development.
5,6,7-Trimethoxy-quinoline derivativesA2780, A2780/RCIS, MCF-7, MCF-7/MXInhibition of tubulin polymerization, cell cycle arrest at G2/M phase, induction of apoptosis. nih.govPotent cytotoxic activity and confirmed tubulin inhibition. nih.gov
General quinoline derivativesVarious cancer cell linesInhibition of tubulin polymerization. bohrium.comgrafiati.comBinding to the colchicine-binding site of tubulin. grafiati.com

Interference with Cell Signaling Pathways

Derivatives of this compound have been shown to modulate various cellular signaling pathways, which are critical in the context of drug discovery and development. evitachem.com The structural characteristics of these compounds, particularly the quinoline core, allow them to interact with and potentially modulate multiple signaling cascades within a cell. evitachem.com

For instance, certain quinoline derivatives are known to interfere with proinflammatory signaling pathways. A study on imidazo[4,5-c]quinoline derivatives revealed their ability to potently and simultaneously inhibit the JAK/STAT and NF-κB signaling pathways. nih.gov The lead compound from this study, 8l, demonstrated significant inhibitory activity against interferon-stimulated genes and the NF-κB pathway, leading to a reduction in the release of various proinflammatory factors such as IL-6, IL-8, IL-1β, TNF-α, IL-12, and IFN-γ. nih.gov This dual inhibition highlights the potential of these derivatives in managing diseases driven by immune inflammatory factors. nih.gov

Furthermore, some quinoline-based compounds have been investigated for their impact on pathways related to cancer cell proliferation. smolecule.com The binding of these derivatives to biological receptors can trigger changes in signal transduction pathways, ultimately leading to a pharmacological effect. evitachem.com The specific substitutions on the this compound scaffold play a crucial role in determining which pathways are affected and the extent of the modulation.

Induction of Apoptosis and Cell Cycle Arrest

A significant area of investigation for this compound derivatives is their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. researchgate.net These mechanisms are key to the anti-proliferative effects observed for many quinoline-based compounds. researchgate.net

One study on a 6,7-dimethoxy-isoquinoline-amine derivative, CWJ-082, demonstrated its potent cytotoxic effects by causing cell cycle arrest at the G2/M phase, which was followed by caspase-dependent apoptosis in human cervical cancer cells. nih.gov This mitotic arrest was attributed to the activation of the cyclin-dependent kinase 1/cyclin B1 complex and the phosphorylation of histone H3. nih.gov Moreover, CWJ-082 was found to activate the mitotic spindle checkpoint by inducing the phosphorylation of BubR1 and promoting the association between mitotic arrest deficient 2 (Mad2) and cell division cycle protein 20. nih.gov The compound also induced spindle abnormalities by promoting α-tubulin polymerization, ultimately leading to apoptosis. nih.gov

Similarly, another synthesized quinolin-4-one derivative, CHM-1, was shown to promote G2/M arrest by inhibiting CDK1. nih.gov This compound also induced apoptosis through a mitochondrial-dependent pathway in murine colorectal adenocarcinoma cells, as evidenced by the increased levels of cytosolic cytochrome c, AIF, Bax, BAD, and the cleavage of pro-caspase-9 and -3. nih.gov Pre-treatment with caspase inhibitors confirmed that the apoptosis induced by CHM-1 was primarily mediated by the mitochondria-dependent pathway. nih.gov These findings underscore the potential of this compound derivatives as anticancer agents that function by disrupting the cell cycle and triggering apoptosis. researchgate.net

Enzymatic Inhibition Studies (e.g., Cytochrome P450 Enzymes)

The interaction of this compound derivatives with enzymes, particularly the cytochrome P450 (CYP) family, is a critical aspect of their pharmacological profile. nih.gov CYP enzymes are central to the metabolism of a vast number of drugs and other foreign compounds. nih.gov Inhibition of these enzymes can have significant implications for drug-drug interactions and the therapeutic efficacy and toxicity of various substances. nih.gov

Research has shown that quinoline derivatives can act as inhibitors of specific CYP isoforms. nih.govcore.ac.uk For example, a study focusing on CYP1A2 inhibitors identified several quinoline derivatives as potent inhibitors of this enzyme. core.ac.uk The substitution patterns on the quinoline ring are crucial in determining the inhibitory activity. nih.gov Computational studies, such as CoMSIA (Comparative Molecular Similarity Indices Analysis), have been employed to understand the structure-activity relationships of these inhibitors, using 2,7-dimethylquinoline (B1584490) as a reference structure to map favorable and unfavorable interactions. nih.gov

CYP enzymes like CYP2A6 and CYP2A13, which are involved in the metabolism of nicotine (B1678760) and have been implicated in tobacco-related cancers, are also targets for inhibition by quinoline derivatives. nih.gov The development of inhibitors for these enzymes is an active area of research. nih.gov Furthermore, CYP3A4, responsible for the metabolism of over 50% of drugs, is another important target, and understanding how this compound derivatives interact with its large active site is crucial for predicting potential drug-drug interactions. nih.gov

Beyond CYPs, other quinoline derivatives have been found to inhibit enzymes like DNA gyrase and topoisomerase, which are essential for bacterial survival, highlighting their potential as antimicrobial agents. smolecule.com

Neuropharmacological Activities

Derivatives of this compound have been explored for their potential activities within the central nervous system (CNS). A key area of interest is their interaction with glutamate (B1630785) receptors, which are pivotal in excitatory neurotransmission, learning, and memory. jst.go.jp

One study focused on the synthesis of 2-amino and 2-methoxy quinoline-6-carboxamide (B1312354) derivatives and evaluated their antagonistic activity against the metabotropic glutamate receptor type 1 (mGluR1). jst.go.jp The compound 13c emerged with the highest potency, exhibiting an IC50 value of 2.16 µM against mGluR1 in a functional cell-based assay. jst.go.jp Subsequent in vivo evaluation of this compound in a rat model of neuropathic pain (spinal nerve ligation) showed weak analgesic effects. jst.go.jp This suggests that while the quinoline scaffold can be a starting point for developing mGluR1 antagonists, further optimization is needed to enhance their efficacy for treating conditions like neuropathic pain. jst.go.jp

Immunomodulatory Effects

Certain derivatives of the broader quinoline class have demonstrated the ability to modulate the immune system. nih.govrsc.org These immunomodulatory effects can manifest as either suppression or enhancement of immune responses, depending on the specific compound and the biological context.

For instance, quinoline-3-carboxamide (B1254982) compounds, such as roquinimex (B610556) (Linomide), have been shown to possess anti-inflammatory and anti-allergic properties. nih.govrsc.org They can enhance cell-mediated immunity and improve tumor surveillance. nih.govrsc.org Some quinoline-3-carboxamide derivatives have been found to activate natural killer (NK) cells through the aryl hydrocarbon receptor, thereby boosting their cytotoxic activity against tumor cells and augmenting their immunoregulatory effects on dendritic cells. nih.govrsc.org

Furthermore, a study on imidazo[4,5-c]quinoline derivatives discovered compounds that could potently inhibit key proinflammatory signaling pathways, namely JAK/STAT and NF-κB. nih.gov This inhibitory action led to a decrease in the production of several pro-inflammatory cytokines, indicating a strong anti-inflammatory potential that could be beneficial in treating inflammatory bowel disease (IBD). nih.gov

Interactions with Biological Targets (e.g., Enzymes, Receptors, DNA)

The diverse pharmacological activities of this compound derivatives stem from their interactions with a variety of biological targets, including enzymes, receptors, and nucleic acids. evitachem.com

Enzymes: As discussed previously, these compounds can inhibit enzymes such as cytochrome P450, DNA gyrase, and topoisomerases. nih.govsmolecule.com The inhibition of DNA gyrase and topoisomerase, for example, disrupts DNA replication and repair, which is a mechanism underlying their potential anticancer and antimicrobial activities. smolecule.com

Receptors: this compound derivatives can bind to specific receptors to elicit a pharmacological response. evitachem.com An example is the interaction with the metabotropic glutamate receptor type 1 (mGluR1), where certain quinoline-6-carboxamide derivatives act as antagonists. jst.go.jp

DNA: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate into DNA. This interaction can interfere with DNA replication and transcription, contributing to their cytotoxic effects. Some quinoline derivatives are known to promote the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. Additionally, certain quinoline-triazole-theophylline conjugates have been shown to bind to DNA and induce apoptosis. ekb.eg

The specific substitutions on the this compound core are critical in determining the binding affinity and selectivity for these biological targets. evitachem.com

Metabolic Pathways and Biotransformation Studies

The study of how this compound and its derivatives are metabolized in biological systems is crucial for understanding their pharmacokinetic profiles and potential toxicity. Biotransformation is a process that modifies foreign compounds (xenobiotics) to facilitate their elimination from the body. researchgate.net This typically occurs in two phases: Phase I (functionalization) and Phase II (conjugation). nih.gov

Phase I Biotransformation: The cytochrome P450 (CYP) monooxygenase system is a major player in Phase I metabolism, catalyzing oxidative reactions. researchgate.netnih.govuomus.edu.iq Studies on the biotransformation of this compound in rainbow trout have been conducted, providing insights into its metabolic fate in aquatic organisms. researchgate.net The specific CYP enzymes involved in the metabolism of this compound derivatives can influence their biological activity and clearance rate. nih.gov

Phase II Biotransformation: Following Phase I reactions, the modified compounds can undergo Phase II conjugation reactions, where they are coupled with endogenous molecules to increase their water solubility and facilitate excretion. nih.gov

The field of biotransformation is continually evolving, with ongoing research into the metabolic pathways of new chemical entities. nih.gov Understanding the biotransformation of this compound derivatives is essential for their development as therapeutic agents, as metabolism can lead to either detoxification or, in some cases, bioactivation into more reactive or toxic intermediates. researchgate.net

Catalytic Applications of 6,7 Dimethylquinoline and Its Complexes

6,7-Dimethylquinoline as a Ligand in Transition Metal Catalysis

The nitrogen atom in the quinoline (B57606) ring possesses a lone pair of electrons, making this compound an excellent candidate for acting as a ligand in coordination chemistry. By donating this electron pair, it can form stable complexes with various transition metals, thereby modifying the metal center's electronic properties and steric environment. This modulation is crucial for tuning the activity and selectivity of metal catalysts.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving quinoline-type ligands is a well-established area of inorganic chemistry. Although specific protocols for this compound are not extensively detailed in isolation, the general methodologies for creating N-heterocyclic ligand complexes are directly applicable. The typical synthesis involves the reaction of a metal salt precursor with the this compound ligand in a suitable solvent.

The general procedure for synthesizing these complexes can be summarized as follows:

Dissolution of a metal salt (e.g., chlorides, nitrates, or sulfates of metals like Cu(II), Co(II), Ni(II), Fe(II), Zn(II)) in a solvent, often an alcohol like methanol (B129727) or ethanol. taylorandfrancis.comvander-lingen.nl

The this compound ligand is dissolved, sometimes in the same solvent, and added to the metal salt solution. The reaction is often performed at a specific molar ratio (e.g., 1:1 or 1:2 metal-to-ligand). taylorandfrancis.com

The mixture may be stirred at room temperature or heated under reflux to facilitate the complexation reaction. taylorandfrancis.com

Upon cooling or solvent evaporation, the resulting metal complex precipitates and can be isolated by filtration, washed, and dried.

Once synthesized, a suite of analytical techniques is employed to confirm the formation of the complex and elucidate its structure. These characterization methods are crucial for understanding the coordination environment of the metal ion.

Analytical TechniqueInformation ObtainedReference
Elemental Analysis (C, H, N)Determines the empirical formula and confirms the stoichiometry (metal-to-ligand ratio) of the complex. taylorandfrancis.comwikipedia.org
Fourier-Transform Infrared (FTIR) SpectroscopyIdentifies the coordination of the quinoline nitrogen to the metal center by observing shifts in the C=N and C=C stretching vibrations. The appearance of new bands in the far-IR region can indicate M-N bond formation. taylorandfrancis.comwikipedia.org
UV-Visible SpectroscopyProvides information about the electronic transitions within the complex, helping to determine its geometry (e.g., octahedral, tetrahedral, square planar). vander-lingen.nlwikipedia.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)Shows changes in the chemical shifts of the ligand's protons and carbons upon coordination to the paramagnetic or diamagnetic metal center, confirming the binding site. libretexts.org
Mass Spectrometry (MS)Confirms the molecular weight of the synthesized complex. libretexts.org
Molar Conductivity MeasurementsDetermines whether the complex is an electrolyte or non-electrolyte in solution, indicating if any counter-ions are within or outside the coordination sphere. taylorandfrancis.com
Magnetic Susceptibility MeasurementsMeasures the magnetic moment of the complex to determine the number of unpaired electrons on the metal center, which helps in assigning its oxidation state and geometry. vander-lingen.nl

Application in Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. Transition metal complexes bearing quinoline-based ligands have shown significant promise in this area, particularly in asymmetric synthesis. While direct catalytic applications of this compound complexes are not widely reported, the behavior of closely related structures provides a strong indication of their potential.

For instance, chiral rhodium and iridium complexes containing 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been successfully employed as catalysts in the asymmetric transfer hydrogenation (ATH) of imines. libretexts.org This reaction is a powerful method for producing chiral amines, which are valuable building blocks in the pharmaceutical industry. In these systems, the quinoline-based ligand is crucial for creating a specific chiral environment around the metal center, which directs the stereochemical outcome of the reaction. libretexts.org

A typical catalytic system for the ATH of a model substrate, 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline, demonstrates the effectiveness of these catalysts. libretexts.org

CatalystMetal PrecursorLigandSolventTemperatureConversion (%)Enantiomeric Excess (ee, %)Reference
C3[Rh(Cp)Cl₂]₂(R)-CAMPYH₂O/MeOH (1:1)30 °C>9969 libretexts.org
C4[Rh(Cp)Cl₂]₂(R)-Me-CAMPYH₂O/MeOH (1:1)30 °C>9952 libretexts.org

Data represents a model reaction and illustrates the utility of quinoline-based ligands in homogeneous catalysis. libretexts.org

The mechanism of such reactions often involves the coordination of the substrate to the metal complex, followed by the transfer of a hydride from a hydrogen source (like a formic acid/triethylamine mixture) to the substrate, facilitated by the metal-ligand framework. libretexts.org The steric and electronic properties imparted by the this compound ligand would similarly be expected to influence the activity and selectivity of transition metal catalysts in various homogeneous reactions, such as hydrogenations, cross-couplings, and hydroformylations.

Role in Heterogeneous Catalysis, including Nanocatalysis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages, most notably the ease of catalyst separation and recycling. Homogeneous catalysts, like those based on this compound complexes, can be adapted for heterogeneous applications through immobilization on solid supports. Common supports include silica, alumina, polymers, and carbon-based materials. This process, known as heterogenization, aims to combine the high activity and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems.

While specific examples of heterogenized this compound complexes are not prominent in the literature, the principles are well-established. The ligand or its pre-formed metal complex could be anchored to a support via covalent bonding or non-covalent interactions.

The field of nanocatalysis represents a frontier in heterogeneous catalysis, utilizing nanoparticles as either the catalyst or the catalyst support. wikipedia.org Nanocatalysts provide an exceptionally high surface-area-to-volume ratio, which can lead to enhanced catalytic activity and efficiency. wikipedia.org Quinoline derivatives have been utilized in the context of nanocatalysis, often in the synthesis of quinoline-based molecules catalyzed by nanoparticles. The reverse role, using this compound as a ligand to stabilize or functionalize catalytic nanoparticles (e.g., palladium, ruthenium, or copper), is a promising but less explored area. Such functionalized nanocatalysts could offer unique reactivity and selectivity in various organic transformations.

Role in Organic Reactions as a Base or Promoter

Beyond its function as a ligand, this compound can participate directly in organic reactions as a base or a reaction promoter. Like other N-heterocycles, the nitrogen atom in this compound is basic due to its available lone pair of electrons. It can function as a proton scavenger to neutralize acids generated during a reaction, thereby preventing side reactions or catalyst deactivation.

Due to the steric hindrance provided by the fused benzene (B151609) ring and the two methyl groups, this compound can be classified as a sterically hindered or non-nucleophilic base. wikipedia.org Such bases are valuable in organic synthesis when a proton needs to be removed without the base itself acting as a nucleophile and attacking an electrophilic center in the reacting molecules. wikipedia.org For example, in elimination reactions, a non-nucleophilic base is often required to promote the formation of an alkene from an alkyl halide without leading to substitution products. While more hindered bases like 2,6-lutidine or Hünig's base are more commonly cited, this compound possesses the structural characteristics to fulfill a similar role, particularly where a milder base is sufficient.

Catalysis in Environmental Remediation Processes

The application of catalysis to environmental remediation is a critical area of research focused on the degradation of persistent organic pollutants in water and air. Key technologies include advanced oxidation processes (AOPs), such as catalytic wet peroxide oxidation and photocatalysis, which generate highly reactive species like hydroxyl radicals to break down contaminants.

The catalysts for these processes are often based on metal oxides or supported metal nanoparticles. While there is extensive research on the degradation of quinoline itself as an environmental pollutant, the use of quinoline derivatives as catalysts in remediation is not well-documented. There are no specific reports on the application of this compound or its complexes in catalyzing environmental remediation processes. However, the development of robust metal complexes capable of activating oxidants like hydrogen peroxide or peroxymonosulfate (B1194676) is a key goal in this field. The stable coordination chemistry offered by ligands such as this compound suggests a potential, yet unexplored, role in the design of new catalysts for the degradation of environmental toxins.

Material Science Applications of 6,7 Dimethylquinoline Derivatives

Exploration of Optical and Electrical Properties

The optical and electrical characteristics of 6,7-dimethylquinoline derivatives are at the forefront of current research, with studies revealing their potential for use in organic electronics and photonic applications. Current time information in Bangalore, IN. The planar aromatic structure of the quinoline (B57606) system facilitates charge transport, a crucial property for organic semiconductors. nih.gov

A detailed study combining experimental and theoretical methods on 2-Chloro-6,7-dimethylquinoline-3-carboxaldehyde (C7DMQCA) has provided valuable insights into its material properties. nih.gov This research highlighted that the specific substitution pattern of the methyl groups significantly influences the compound's electronic and optical behavior. nih.gov For instance, C7DMQCA was found to have a lower optical bandgap and a higher refractive index and optical conductivity when compared to its isomer, 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde (C8DMQCA). nih.gov The lower bandgap of 2.50 eV for C7DMQCA, compared to 2.75 eV for C8DMQCA, suggests its potential for applications where lower energy electronic transitions are desirable. nih.gov Furthermore, the higher refractive index and optical conductivity of C7DMQCA indicate its suitability for use in light-manipulating and conductive materials. nih.gov

The electrical properties of thin films of related quinoline derivatives have also been investigated, revealing that their AC electrical conduction is governed by a correlated barrier hopping mechanism. science.gov This understanding of the conduction mechanism is vital for the design and optimization of electronic devices based on these materials. The dielectric properties, including the dielectric constant and dielectric loss, have shown a notable dependence on frequency and temperature, offering avenues for creating materials with tunable electrical responses. science.gov

Table 1: Optical and Electrical Properties of a this compound Derivative

Compound Name Property Value Reference
2-Chloro-6,7-dimethylquinoline-3-carboxaldehyde (C7DMQCA) Optical Bandgap (eV) 2.50 nih.gov
Absorbance Maximum (nm) 365 nih.gov
Refractive Index Higher than C8DMQCA nih.gov

Development of Photoactive Materials

The development of photoactive materials is a significant area where this compound derivatives are showing promise. Photoactive materials are capable of absorbing light and converting it into other forms of energy, making them useful in applications such as photocatalysis and solar energy conversion.

Research has demonstrated the photocatalytic synthesis of quinoline derivatives, including 2,7-dimethylquinoline (B1584490), using titanium dioxide (TiO2) as a photocatalyst. researchgate.net This process, which involves the conversion of nitroaromatic compounds, highlights the potential of these derivatives to participate in and be synthesized through light-induced chemical reactions. researchgate.net The efficiency of such photocatalytic systems can be influenced by factors like the type of TiO2 used and the reaction conditions. researchgate.net

Furthermore, studies on the modification of photoactive materials have included quinoline derivatives. For example, the hydrogenation of quinoline derivatives can be utilized to modify the properties of photoactive materials, with UV-Vis and emission spectra being used to characterize the resulting changes. routledge.com This ability to tune the photophysical properties through chemical modification is a key advantage in the design of new photoactive materials. The synthesis of zinc(II) phthalocyanine (B1677752) derivatives substituted with quinoline moieties has also been explored for their photodynamic activity, demonstrating good photophysical properties such as a red-shifted Q-band and efficient singlet oxygen generation. mdpi.com

Inclusion in Functional Polymers and Advanced Nanomaterials

The incorporation of this compound derivatives into functional polymers and advanced nanomaterials is an emerging area of research with the potential to create materials with enhanced properties and novel functionalities. Current time information in Bangalore, IN. Functional polymers are macromolecules with specific reactive groups that can be tailored for various applications, including catalysts, reagents, and materials for coatings and adhesives. routledge.com

The synthesis of functional polymers can be achieved through the polymerization of functional monomers or by modifying existing polymers. beilstein-journals.org While specific examples of polymers directly incorporating this compound are still under investigation, the versatile reactivity of the quinoline ring system makes it a suitable candidate for incorporation into polymer backbones or as pendant groups. For instance, methods for the functionalization of polymersomes, which are vesicles formed from amphiphilic block copolymers, have been developed using amine-functionalized polymers that could potentially be adapted for quinoline derivatives. nih.gov

In the realm of nanomaterials, the unique properties of nanoparticles, such as their high surface-to-volume ratio, can be harnessed by functionalizing their surfaces with organic molecules like this compound derivatives. mdpi.com This functionalization can impart specific recognition capabilities or enhance the material's optical or electronic properties. mdpi.com For example, nanomaterials functionalized with quinoline derivatives could be designed for targeted drug delivery or as components in advanced sensors. mdpi.com The development of heterogeneous solid acid nano-catalysts for the synthesis of quinolines points to the synergy between nanomaterials and quinoline chemistry.

Applications in Sensing Technologies

The inherent fluorescence of many quinoline derivatives makes them excellent candidates for the development of chemical sensors. These sensors can detect the presence of specific ions or molecules through changes in their fluorescence properties, such as intensity or wavelength.

A notable example is the development of a novel fluorescent sensor for the detection of ferric ions (Fe³⁺) based on a quinoline derivative. iitpkd.ac.in This sensor demonstrated high selectivity and sensitivity for Fe³⁺, with its recognition mechanism being verified through theoretical calculations. iitpkd.ac.in The fluorescence of the sensor is significantly quenched in the presence of Fe³⁺, allowing for both qualitative and quantitative analysis. iitpkd.ac.in The potential of this sensor for biological applications was further highlighted through cell and zebrafish imaging experiments. iitpkd.ac.in

The versatility of the quinoline scaffold in sensor design is also evident in the development of bisquinoline-based fluorescent sensors for cadmium ions (Cd²⁺). rsc.org By modifying the quinoline rings with methoxy (B1213986) groups, researchers were able to reverse the metal ion selectivity from zinc to cadmium. rsc.org This demonstrates the fine-tunability of the sensing properties through structural modifications. Furthermore, quinoline-based compounds have been explored for the sensing of anions, such as acetate, through mechanisms involving hydrogen bonding and deprotonation, leading to observable changes in their optical and colorimetric properties. iitpkd.ac.inmdpi.com The development of chemosensor arrays using pyrenylboronic acid-based probes, which can include quinoline moieties, for the detection of multiple anions further expands the scope of these compounds in sensing technologies. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-Chloro-6,7-dimethylquinoline-3-carboxaldehyde
2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde
2,7-Dimethylquinoline
Zinc(II) phthalocyanine derivatives
Ferric ions (Fe³⁺)
Cadmium ions (Cd²⁺)
Acetate
N,N'-bis(2-quinolylmethyl)-N,N'-dimethylethylenediamine (BQDMEN)
Titanium dioxide (TiO₂)

Environmental Occurrence, Fate, and Ecotoxicological Research

Environmental Sources and Pathways

6,7-Dimethylquinoline, along with other alkylated quinolines, primarily enters the environment through anthropogenic sources. It is a known component of complex chemical mixtures originating from the processing and use of fossil fuels and related materials. researchgate.net Key environmental sources include:

Creosote-Treated Wood: Creosote, a coal tar distillate used as a wood preservative, contains a significant fraction of nitrogen-containing heterocyclic compounds, including various methyl- and dimethylquinolines. iarc.frepa.gov Leaching from treated timber in structures like railway ties and utility poles can introduce these compounds into soil and adjacent water bodies.

Fossil Fuel Processing: Shale oil and coal tar processing facilities are significant sources of azaarenes. researchgate.netiarc.frasm.org Wastewaters and atmospheric emissions from these industrial operations can release quinoline (B57606) and its derivatives into the environment. iarc.fr

Petroleum and Industrial Effluents: The compound can also be found in effluents from petroleum refining and other industrial activities where quinoline-based chemicals are used as solvents or intermediates. researchgate.netiarc.fr

Once released, these compounds can contaminate soil and migrate into groundwater systems, where they may persist and pose a risk to environmental receptors. researchgate.netiarc.fr A 1984 study identified various C2-azanaphthalenes, including a combined fraction of 2,6- and 2,7-dimethylquinoline (B1584490), in creosote-PCP wood preservative wastewater at a concentration of 21 mg/kg. epa.gov

Detection and Quantification in Environmental Matrices (e.g., Sediments, Water)

The detection and quantification of this compound in complex environmental samples like water and sediment require sophisticated analytical techniques due to the low concentrations and the presence of numerous interfering compounds. The primary methods employed are chromatographic, often coupled with mass spectrometry for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of azaarenes. researchgate.net It offers excellent separation of isomers and sensitive detection. For instance, capillary GC analysis has been used to identify and quantify methyl- and dimethylquinolines in the heterocyclic nitrogen fraction of shale oil. asm.org In studies of environmental contamination, GC-MS operating in multi-reaction monitoring (MRM) mode has been used for the simultaneous analysis of azaarenes and their oxidized metabolites in river sediments, following extraction using methods like Soxhlet extraction. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with fluorescence detection (HPLC-FD), is another sensitive method for azaarene analysis. researchgate.net While GC-MS is often preferred for its superior separation of isomers, HPLC-FD can provide very low detection limits for certain compounds. researchgate.net

The complexity of environmental matrices often necessitates extensive sample preparation, including extraction and clean-up steps, to isolate the target analytes and remove interferences. For example, solid-phase extraction (SPE) is a common technique for enriching analytes from water samples before instrumental analysis.

Environmental Persistence and Degradation Pathways

The environmental persistence of this compound is determined by its susceptibility to various degradation processes, including photodegradation and biodegradation. nih.gov

The photodegradation of quinoline in water is influenced by factors such as pH, the presence of dissolved organic matter, and nitrate (B79036) concentration, which can produce hydroxyl radicals that accelerate the process. researchgate.net The half-life of quinoline in near-surface lake water can vary significantly from summer (around 14 days) to winter (around 123 days). researchgate.net Research suggests that the photodegradation of azaarenes can yield the same hydroxylated and oxidized products, such as ketones, that are formed during biological transformation. nih.gov For instance, the Pseudomonas Quinolone Signal (PQS), an alkylquinolone, undergoes photodegradation upon absorption of UVA light. frontiersin.orgnih.gov

Biodegradation is the breakdown of organic matter by microorganisms. Methylated quinolines are generally considered more resistant to microbial attack than the parent quinoline compound. asm.org However, several microbial species, particularly from the genus Pseudomonas, have been shown to degrade or transform methylquinolines. asm.orgasm.org

The primary mechanism for the initial aerobic breakdown of these compounds is hydroxylation, where a hydroxyl group is added to the molecule. asm.orgresearchgate.net This initial step increases the water solubility of the compound and makes it susceptible to further enzymatic attack, which can lead to ring cleavage and eventual mineralization. researchgate.netfrontiersin.org For example, studies on 6-methylquinoline (B44275) have shown that Pseudomonas putida can biotransform it into monohydroxylated metabolites. asm.org In experiments with a complex shale oil fraction, a strain of Pseudomonas aeruginosa was capable of degrading a mixture containing 6-methylquinoline and 7-methylquinoline. asm.org While a complete degradation pathway for this compound has not been fully elucidated, it is expected to follow similar initial hydroxylation steps as observed for other methylated quinolines.

Degradation ProcessKey Factors and Observations
Photodegradation - Influenced by sunlight intensity, pH, dissolved organic matter. researchgate.net- Can produce hydroxylated and oxidized metabolites. nih.gov- Half-life is season-dependent. researchgate.net
Biodegradation - Generally slower than for unsubstituted quinoline. asm.org- Primarily initiated by microbial hydroxylation. asm.orgresearchgate.net- Pseudomonas species are key degraders. researchgate.netasm.org

Uptake and Biotransformation in Organisms (e.g., Aquatic Biota)

Once in the aquatic environment, this compound can be taken up by organisms. Its subsequent fate within the organism is determined by metabolic processes, collectively known as biotransformation. These processes are crucial as they can either detoxify the compound or, in some cases, create more toxic metabolites.

A key study investigated the uptake and biotransformation of this compound in rainbow trout (Oncorhynchus mykiss, formerly Salmo gairdneri). wiley.comresearchgate.net The research demonstrated that fish can metabolize this compound. The primary biotransformation pathways identified were:

Hydroxylation of a methyl group: One of the methyl groups is oxidized to a hydroxymethyl group, forming a more polar alcohol.

Oxidation to a carboxylic acid: The hydroxymethyl group can be further oxidized to a carboxylic acid group.

Hydroxylation of the aromatic ring: A hydroxyl group is added directly to the quinoline ring system.

These metabolic reactions are typically catalyzed by enzyme systems such as cytochrome P450 monooxygenases (CYPs), which are central to the phase I metabolism of foreign compounds (xenobiotics) in fish. researchgate.net The resulting metabolites are generally more water-soluble, which facilitates their excretion from the body.

OrganismCompoundObserved Biotransformation PathwaysReference
Rainbow Trout (Oncorhynchus mykiss)This compound- Methyl group hydroxylation- Carboxylic acid formation- Aromatic ring hydroxylation wiley.comresearchgate.net
Rainbow Trout (Oncorhynchus mykiss)6,8-Dimethylquinoline- Methyl group hydroxylation- Carboxylic acid formation- Aromatic ring hydroxylation wiley.comresearchgate.net

Ecotoxicological Assessments and Environmental Risk Evaluation

Ecotoxicological assessment aims to determine the potential adverse effects of a chemical on ecosystems. For azaarenes like this compound, the environmental risk is evaluated by comparing predicted or measured environmental concentrations with concentrations known to cause toxic effects. nih.gov

The toxicity of azaarenes generally increases with the number of aromatic rings, and they are known to be toxic to a range of aquatic organisms. nih.gov A significant concern is that the oxidized metabolites of azaarenes, which can be formed through both photodegradation and biodegradation, are often more toxic than the parent compounds. nih.govresearchgate.net

Advanced Spectroscopic and Computational Characterization of 6,7 Dimethylquinoline

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 6,7-dimethylquinoline. In ¹H NMR spectroscopy, the protons on the quinoline (B57606) ring and the methyl groups exhibit distinct chemical shifts, providing crucial information about their chemical environment. For instance, in a 60 MHz NMR spectrum using carbon tetrachloride (CCl₄) as a solvent, the two methyl groups at positions 6 and 7 appear as sharp singlets at approximately δ 2.41 ppm and δ 2.44 ppm, respectively. acs.org The aromatic protons present a more complex multiplet pattern in the region of δ 7.1-8.1 ppm, while the proton at the C-2 position (H-2) is observed as a multiplet around δ 8.8 ppm. acs.org

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicitySolventReference
Methyl (C6 or C7)2.41sCCl₄ acs.org
Methyl (C6 or C7)2.44sCCl₄ acs.org
Aromatic Protons7.1-8.1mCCl₄ acs.org
H-28.8mCCl₄ acs.org

s = singlet, m = multiplet

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of this compound. nih.gov IR spectroscopy is particularly sensitive to vibrations that induce a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the molecule's polarizability. nih.gov

For aromatic compounds like this compound, the IR spectrum typically displays characteristic bands. The C-H stretching vibrations of the methyl groups are expected in the 2850–2960 cm⁻¹ region. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system give rise to a series of bands in the 1450–1600 cm⁻¹ region. The specific pattern and intensity of these bands are unique to the substitution pattern of the quinoline ring.

Raman spectroscopy provides additional information, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. americanpharmaceuticalreview.com The ring breathing modes of the quinoline system are often strong in the Raman spectrum. Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate the theoretical vibrational frequencies and aid in the assignment of experimental IR and Raman bands. researchgate.net

Interactive Data Table: Characteristic IR Absorption Regions for Dimethylquinolines

Vibrational ModeApproximate Wavenumber (cm⁻¹)Reference
Methyl C-H Stretch2850–2960
Aromatic C-H Stretch>3000 uni-muenchen.de
C=C and C=N Ring Stretch1450–1600

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound. ijnrd.org The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. ijnrd.org The UV-Vis spectrum of quinoline and its derivatives is characterized by distinct absorption bands corresponding to π → π* transitions within the aromatic system. researchgate.net

For quinoline derivatives, the electronic absorption spectra typically show multiple bands. researchgate.netekb.eg The highest energy bands, usually observed below 250 nm, are assigned to π → π* transitions of the quinoline ring. researchgate.net The position and intensity of these bands can be influenced by the solvent polarity and the nature and position of substituents on the quinoline ring. researchgate.net For instance, studies on related quinoline derivatives have shown absorption maxima in the range of 239-247 nm. researchgate.net

Interactive Data Table: Expected UV-Vis Absorption Maxima for Quinoline Derivatives

Transition TypeApproximate Wavelength (λmax, nm)Reference
π → π* (Quinoline Ring)239 - 247 researchgate.net

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. In electron impact (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion and fragment ions are detected. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight.

Studies on various dimethylquinolines have revealed characteristic fragmentation patterns. cdnsciencepub.com A common fragmentation pathway involves the loss of a hydrogen atom (M-1) or a methyl group (M-15). cdnsciencepub.com It has been proposed that the loss of a methyl group occurs from a ring-expanded molecular ion. cdnsciencepub.com Further fragmentation can proceed through the loss of hydrogen cyanide (HCN). cdnsciencepub.com The relative intensities of these fragment ions can sometimes help in distinguishing between different isomers. cdnsciencepub.com High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of the molecular ion and its fragments, further confirming the identity of the compound. acs.org

Interactive Data Table: Common Fragmentation Patterns in Dimethylquinoline Mass Spectra

FragmentationDescriptionReference
M-1Loss of a hydrogen atom cdnsciencepub.com
M-15Loss of a methyl group cdnsciencepub.com
M-27Subsequent loss of HCN from fragment ions cdnsciencepub.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) has become an indispensable tool for investigating the geometric, electronic, and spectroscopic properties of molecules like this compound. nih.gov DFT calculations can provide highly accurate predictions of molecular structures, vibrational frequencies, and electronic properties, which complement and aid in the interpretation of experimental data. nih.govresearchgate.net

By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)), researchers can optimize the geometry of this compound to its lowest energy conformation. From this optimized structure, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the difference of which provides the HOMO-LUMO gap. This gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

DFT calculations are also extensively used to predict vibrational spectra (IR and Raman). researchgate.net The calculated frequencies can be scaled to better match experimental values, aiding in the definitive assignment of complex vibrational modes. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra by calculating the energies and oscillator strengths of electronic transitions, providing a theoretical basis for the observed absorption bands. nih.gov The molecular electrostatic potential (MEP) can also be mapped to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.

Interactive Data Table: Properties of Quinoline Derivatives Investigated by DFT

Calculated PropertySignificanceReference
Optimized Molecular GeometryPredicts bond lengths and angles researchgate.net
HOMO-LUMO GapIndicates chemical reactivity and stability
Vibrational FrequenciesAids in assignment of IR and Raman spectra researchgate.net
Electronic Transitions (TD-DFT)Simulates UV-Vis spectra nih.gov
Molecular Electrostatic Potential (MEP)Predicts reactive sites

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation technique used to analyze the physical movements of atoms and molecules over time. The method involves solving Newton's equations of motion for a system of interacting particles, providing a trajectory of the system that describes the evolution of positions and velocities. researchgate.net This allows for the study of dynamic processes, conformational changes, and intermolecular interactions. MD simulations are particularly valuable in understanding how a molecule like this compound might behave in different environments, such as in solution or interacting with biological macromolecules.

The simulations are based on a molecular mechanics force field, an empirical potential energy function that calculates the potential energy of a system as a function of its atomic coordinates. A typical simulation involves millions of time steps, each on the order of femtoseconds (10⁻¹⁵ s), making them computationally intensive.

While specific molecular dynamics studies focusing exclusively on this compound are not prominent in the reviewed literature, the technique has been applied to closely related isomers and the broader quinoline class, particularly in the context of interactions with biological targets like cytochrome P450 (CYP) enzymes. For instance, MD simulations have been employed to build 3D structures of CYP enzymes in aqueous environments to study the binding of various inhibitors. researchgate.net Studies on other quinoline derivatives, such as 2,7-dimethylquinoline (B1584490) and 2,6-dimethylquinoline (B146794), have been conducted in the context of their interaction with and inhibition of CYP1A2, providing insights into the stability of the protein-inhibitor complexes. nih.govcore.ac.uk These studies help elucidate the structural basis for the biological activity of quinoline compounds.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.govrefaad.com These models are fundamental in drug discovery and materials science for predicting the characteristics of new molecules, thereby reducing the time and cost associated with experimental screening. nih.gov

The core of any QSAR/QSPR study lies in the molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov These can be classified into several categories:

1D Descriptors: Based on the molecular formula (e.g., molecular weight).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, topological indices). nih.gov

3D Descriptors: Requiring the 3D coordinates of the atoms (e.g., steric fields, surface area, volume). mdpi.com

Numerous QSAR/QSPR studies have been conducted on various classes of quinoline derivatives to predict activities such as anticancer, antimalarial, and antimicrobial actions, as well as properties like corrosion inhibition. nih.govmdpi.com For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to analyze the anti-tuberculosis activity of ring-substituted quinolines. nih.gov In such models, steric and electrostatic fields are calculated around the molecules to determine which structural features are favorable or unfavorable for the activity. nih.gov One study on CYP1A2 inhibitors used 2,7-dimethylquinoline as a reference structure for generating a CoMSIA contour map, highlighting regions where steric bulk is favorable or unfavorable for inhibitory activity. nih.gov Another study on F508del CFTR potentiators included derivatives based on a 5,7-dimethylquinoline-3-carbonitrile core. mdpi.com

While this compound is a known member of this family, specific QSAR/QSPR models that explicitly include it with its associated descriptors and activity data were not identified in the surveyed literature. However, based on general studies of quinolines, a typical dataset for a QSAR/QSPR analysis would include a variety of calculated descriptors.

Table 1: Representative Molecular Descriptors Used in QSAR/QSPR Studies of Quinoline Derivatives. This table is illustrative of the types of descriptors commonly employed in the field.
Descriptor TypeDescriptor NameDescription
Constitutional (1D)Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.
Topological (2D)Balaban J IndexA topological index based on the distance matrix of the graph, reflecting the degree of branching. nih.gov
Topological (2D)Kappa Shape Indices (e.g., ³Kα)Encode information about the degree of star-graph-likeness and linear-likeness of the molecular graph. nih.gov
Physicochemical (2D/3D)LogP (Octanol-Water Partition Coefficient)A measure of the molecule's hydrophobicity. nih.gov
Electronic (3D)HOMO/LUMO EnergiesEnergies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to electron-donating/accepting abilities.
Electronic (3D)Dipole MomentA measure of the overall polarity of the molecule.
Steric (3D)Molecular VolumeThe van der Waals volume of the molecule.
Field-Based (3D)CoMFA/CoMSIA FieldsSteric, electrostatic, hydrophobic, and H-bond donor/acceptor fields surrounding the molecule. nih.gov

Theoretical Investigations of Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and intermediates and the calculation of activation energies.

Ozonolysis of this compound

A significant theoretical and experimental investigation into the reaction of ozone with quinoline and its dimethyl derivatives, including this compound, has been reported. researchgate.netresearchgate.net The study found that the primary reaction pathway involves an electrophilic attack of ozone on the benzene (B151609) ring of the quinoline system rather than the pyridine (B92270) ring. researchgate.net The proposed mechanism proceeds via the formation of a 5,6-7,8-diozonide intermediate. researchgate.netresearchgate.net This reactivity pattern, where the 5,6- and 7,8-bonds are attacked, is analogous to the ozonolysis of naphthalene. researchgate.net The study noted that the 6,7-bond itself is not affected by the ozone. researchgate.net This selective attack on the carbocyclic ring highlights the influence of the fused pyridine ring on the aromatic system's reactivity. The general mechanism for ozonolysis involves the initial [3+2] cycloaddition of ozone to a double bond to form an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide. msu.edulibretexts.org

Other Theoretical Studies on Related Quinolines

While specific mechanistic studies on other reactions of this compound are scarce, research on related isomers provides insight into the types of transformations that can be computationally investigated.

C-H Activation/Functionalization: The activation of otherwise inert C-H bonds is a field where computational studies play a crucial role in understanding reaction mechanisms. nih.govpitt.edu Theoretical methods, such as Density Functional Theory (DFT), are used to explore pathways like concerted metalation-deprotonation (CMD) and to rationalize the regioselectivity of reactions. nih.govpitt.edu For instance, computational studies have been performed on the iridium-catalyzed C-H borylation of quinolines, showing how steric and electronic factors direct the functionalization to specific positions. smolecule.com

Cycloaddition and Domino Reactions: The reactivity of quinoline derivatives in cycloaddition and domino reactions has also been explored using computational approaches like Molecular Electron Density Theory (MEDT). researchgate.netorcid.org For example, a theoretical study on the reaction of 2,6-dimethylquinoline with arylmethylidenemalononitriles elucidated the mechanism and stereoselectivity of the resulting cyclopropanation reaction. researchgate.net Such studies analyze the electronic structure of reactants and transition states to explain the observed chemical outcomes. researchgate.net

These examples demonstrate the power of theoretical chemistry to provide a molecular-level understanding of the reaction mechanisms for the quinoline scaffold, even when experimental data on specific intermediates is difficult to obtain.

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advancements

6,7-Dimethylquinoline is a versatile heterocyclic compound synthesized through both classical and modern catalytic methods. mdpi.comrsc.org Its physical and chemical properties are well-characterized, and its reactivity allows for extensive functionalization. It serves as a valuable scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, and as a building block in materials science for applications in electronics and sensors. nih.govorientjchem.org Methodological advancements, particularly in catalytic C-H activation and multicomponent reactions, are making the synthesis of its derivatives more efficient and diverse. mdpi.comrsc.org

Identification of Knowledge Gaps and Unexplored Research Avenues

While the general chemistry of quinolines is well-established, there are knowledge gaps specific to the 6,7-dimethyl isomer. There is limited published research on its specific applications in materials science compared to other quinoline (B57606) derivatives. The detailed ecotoxicological profile and biodegradation pathways specific to this compound are not fully elucidated. A deeper exploration of its coordination chemistry and the catalytic activity of its metal complexes represents an underexplored avenue.

Potential for Novel Applications and Derivatives of this compound

The unique substitution pattern of this compound offers potential for developing novel derivatives with highly specific properties. Future work could focus on creating derivatives with enhanced biological activity through targeted functionalization, for example, by using its core in the design of specific kinase inhibitors or antiviral agents. In materials science, new polymers and dyes derived from this scaffold could lead to materials with tailored optical or electronic properties.

Interdisciplinary Research Prospects Involving this compound

The study of this compound is inherently interdisciplinary. Prospects include:

Chemistry and Biology : Designing and synthesizing novel derivatives and evaluating their biological activity to develop new therapeutic leads.

Chemistry and Materials Science : Creating new functional materials, such as OLED components or sensors, and characterizing their physical properties.

Environmental Science and Microbiology : Investigating its environmental fate, biodegradation pathways, and potential for bioremediation.

Challenges and Opportunities in Scaling Up Synthesis and Application

A major challenge in bringing any chemical from the lab to market is the scalability of its synthesis. While classical methods are robust, they can be environmentally unfriendly. The opportunity lies in developing and optimizing green, catalytic, and continuous-flow processes for the industrial-scale production of this compound and its valuable derivatives. vulcanchem.com Overcoming these manufacturing hurdles is key to unlocking the full potential of this versatile compound in pharmaceuticals, agrochemicals, and materials science.

Q & A

Q. What are the optimal synthetic routes for 6,7-Dimethylquinoline, and how can purity be ensured?

The synthesis of this compound often involves cyclization reactions. A validated method uses polyphosphoric acid (PPA) to heat enaminone precursors at 140°C for 5 hours, followed by extraction with ethyl acetate and purification via silica gel column chromatography (hexane:ethyl acetate = 9.5:0.5). Crystallization in ethyl acetate-hexane mixtures yields pale-yellow crystals suitable for X-ray diffraction analysis . Purity is confirmed using TLC monitoring during synthesis and spectroscopic techniques (e.g., GC/MS or NMR).

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Automated thermal desorption–gas chromatography/mass spectrometry (ATD-GC/MS) is recommended for textiles or environmental samples due to its high sensitivity and minimal sample preparation. However, solvent extraction with SPE clean-up followed by GC/MS is preferable for avoiding thermal degradation artifacts. Comparative studies show ATD-GC/MS may overestimate concentrations for certain derivatives (e.g., 2,6-dimethylquinoline) due to higher extraction efficiency .

Q. How does this compound interact with biological systems in aquatic toxicology studies?

Rainbow trout (Salmo gairdneri) models reveal that this compound undergoes hepatic biotransformation, producing metabolites detectable via HPLC. Uptake rates depend on water pH and temperature, with bioconcentration factors (BCFs) calculated using standardized OECD guidelines. Comparative studies with alkyl-quinolines highlight its moderate toxicity, requiring LC50 assays for ecological risk assessments .

Advanced Research Questions

Q. How can discrepancies in analytical data for this compound concentrations be resolved?

Discrepancies between ATD-GC/MS and solvent extraction methods (e.g., higher levels in ATD) may arise from extraction efficiency differences rather than thermal degradation. To validate results:

  • Conduct recovery experiments using spiked samples.
  • Cross-validate with NMR or HPLC-MS.
  • Adjust desorption temperatures (e.g., 175°C for textiles) to balance sensitivity and artifact avoidance .

Q. What crystallographic insights inform the molecular interactions of this compound derivatives?

X-ray diffraction reveals that 6,7-Dimethoxy-2,4-diphenylquinoline exhibits intermolecular hydrogen bonding (C–H···O) and π-π stacking (3.7 Å distance between quinoline rings). Dihedral angles between phenyl substituents (56–76°) influence packing efficiency and solubility. These structural features are critical for designing derivatives with enhanced photophysical properties or drug-binding affinity .

Q. How do researchers address conflicting hypotheses about the environmental persistence of this compound?

Contradictory data on biodegradation rates require:

  • Controlled mesocosm experiments to isolate variables (e.g., microbial communities, redox conditions).
  • Isotopic tracing (e.g., 14C-labeled compounds) to track degradation pathways.
  • Meta-analysis of existing datasets to identify confounding factors (e.g., coexisting pollutants) .

Q. What experimental design principles minimize bias in ecotoxicological studies of this compound?

  • Replication : Use ≥3 biological replicates per treatment group.
  • Randomization : Assign test organisms randomly to avoid tank effects.
  • Blinding : Mask analysts during data collection to reduce observer bias.
  • Negative controls : Include solvent-only controls to distinguish compound-specific effects .

Methodological Considerations

  • Hypothesis Testing : Frame research questions to test mechanistic pathways (e.g., “Does ozonolysis of this compound yield glyoxal derivatives under cryogenic conditions?”) rather than exploratory inquiries .
  • Data Interpretation : Distinguish between analytical artifacts (e.g., thermal degradation in GC/MS) and true biological effects using orthogonal validation methods .
  • Limitations : Acknowledge constraints (e.g., limited metabolite identification in non-targeted screenings) and propose mitigations (e.g., high-resolution mass spectrometry) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.